1-(2-Chlorobenzyl)-3-hydroxy-5-methyl-3-(2-oxopropyl)indolin-2-one
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Overview
Description
1-(2-Chlorobenzyl)-3-hydroxy-5-methyl-3-(2-oxopropyl)indolin-2-one is a synthetic compound that has garnered attention in the scientific community due to its potential applications in various fields such as chemistry, biology, and medicine. This compound belongs to the indolin-2-one family, which is known for its diverse biological activities.
Preparation Methods
The synthesis of 1-(2-Chlorobenzyl)-3-hydroxy-5-methyl-3-(2-oxopropyl)indolin-2-one typically involves a multi-step process. One common method includes the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-chlorobenzyl chloride, 5-methylindole, and acetylacetone.
Reaction Conditions: The reaction conditions often involve the use of a base, such as sodium hydride or potassium carbonate, to facilitate the nucleophilic substitution reaction.
Cyclization: The intermediate product undergoes cyclization to form the indolin-2-one core structure.
Industrial production methods may vary, but they generally follow similar synthetic routes with optimization for large-scale production.
Chemical Reactions Analysis
1-(2-Chlorobenzyl)-3-hydroxy-5-methyl-3-(2-oxopropyl)indolin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the carbonyl group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Hydrolysis: Acidic or basic hydrolysis can break down the compound into its constituent parts.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(2-Chlorobenzyl)-3-hydroxy-5-methyl-3-(2-oxopropyl)indolin-2-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound has shown potential as an inhibitor of certain enzymes, making it a candidate for studying enzyme kinetics and inhibition.
Medicine: Preliminary studies suggest that the compound may have anti-inflammatory and anticancer properties, making it a subject of interest in drug discovery and development.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-(2-Chlorobenzyl)-3-hydroxy-5-methyl-3-(2-oxopropyl)indolin-2-one involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to the active site of enzymes, inhibiting their activity and affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
1-(2-Chlorobenzyl)-3-hydroxy-5-methyl-3-(2-oxopropyl)indolin-2-one can be compared with other similar compounds, such as:
1-(2-Chlorobenzyl)-3-hydroxy-7-methyl-3-(2-oxopropyl)indolin-2-one: This compound has a similar structure but with a different substitution pattern on the indolin-2-one ring.
1-(2-(Allyloxy)benzyl)-5-chloro-3-hydroxy-3-(2-oxopropyl)indolin-2-one: This compound has an allyloxy group instead of a chlorobenzyl group, leading to different chemical and biological properties.
1-(2-Chloroethyl)-3-hydroxy-3-(2-oxopropyl)indolin-2-one: This compound has a chloroethyl group instead of a chlorobenzyl group, affecting its reactivity and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
1-[(2-chlorophenyl)methyl]-3-hydroxy-5-methyl-3-(2-oxopropyl)indol-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClNO3/c1-12-7-8-17-15(9-12)19(24,10-13(2)22)18(23)21(17)11-14-5-3-4-6-16(14)20/h3-9,24H,10-11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPTWPXMNWHVTJU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C(=O)C2(CC(=O)C)O)CC3=CC=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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